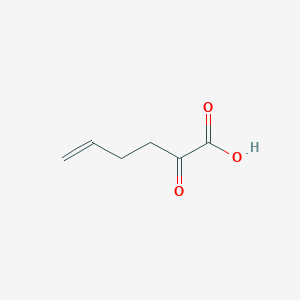

2-Oxohex-5-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2H,1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSUTBIWADPHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314754 | |

| Record name | 2-Oxo-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80003-58-3 | |

| Record name | 2-Oxo-5-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80003-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Oxohex-5-enoic Acid: Chemical Properties and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxohex-5-enoic acid, a bifunctional organic molecule, presents a unique chemical scaffold with significant potential in synthetic chemistry and as a biologically relevant intermediate. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its structural elucidation using modern spectroscopic techniques, and an exploration of its reactivity and potential applications. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their work with this versatile compound.

Introduction: The Scientific Interest in this compound

This compound, with the chemical formula C₆H₈O₃, belongs to the class of α-keto acids.[1] Its structure is characterized by a carboxylic acid group, an adjacent ketone, and a terminal alkene, making it a molecule with multiple reactive centers. This unique combination of functional groups makes it an intriguing target for organic synthesis and a potential precursor for more complex molecules. Furthermore, α-keto acids are known to play crucial roles in various metabolic pathways, suggesting that this compound could be a key metabolite or a modulator of biological processes. Understanding its chemical behavior and having robust methods for its characterization are paramount for harnessing its full potential in research and development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical properties of this compound is essential for its handling, storage, and application in experimental settings. While comprehensive experimental data is not widely published, a combination of information from suppliers and computed data provides a solid foundation.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | PubChem[1] |

| Molecular Weight | 128.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 80003-58-3 | PubChem[1] |

| Physical Form | Oil | Sigma-Aldrich |

| Color | Colorless to pale yellow | CymitQuimica (for isomer)[2] |

| Solubility | Soluble in polar solvents | CymitQuimica (for isomer)[2] |

| Storage Temperature | -10 °C | Sigma-Aldrich |

Expert Insight: The oily nature and the recommendation for cold storage suggest that this compound may be prone to polymerization or degradation at room temperature, a common characteristic for molecules containing activated double bonds. The solubility in polar solvents is expected due to the presence of the carboxylic acid and ketone functionalities, which can engage in hydrogen bonding.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

Confirming the structure of this compound is a critical step in any research endeavor. A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The following is a predicted spectrum with justifications for the chemical shifts and splitting patterns:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 (2H) | 5.0 - 5.2 | ddt | J_trans ≈ 17, J_cis ≈ 10, J_allylic ≈ 1.5 | Terminal vinyl protons, diastereotopic. |

| H-5 (1H) | 5.7 - 5.9 | ddt | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 6.5 | Vinylic proton coupled to terminal protons and adjacent methylene group. |

| H-4 (2H) | 2.3 - 2.5 | q | J_vicinal ≈ 7 | Methylene protons adjacent to the double bond, appearing as a quartet due to coupling with H-3. |

| H-3 (2H) | 2.8 - 3.0 | t | J_vicinal ≈ 7 | Methylene protons alpha to the ketone, deshielded and appearing as a triplet. |

| -COOH (1H) | 10.0 - 12.0 | br s | - | Acidic proton, typically a broad singlet, chemical shift is concentration and solvent dependent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function, Fourier transform, phase correct, and baseline correct the spectrum.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (COOH) | 160 - 165 | Carboxylic acid carbonyl carbon. |

| C-2 (C=O) | 190 - 195 | Ketone carbonyl carbon, highly deshielded. |

| C-3 | 35 - 40 | Methylene carbon alpha to the ketone. |

| C-4 | 28 - 33 | Methylene carbon. |

| C-5 | 135 - 140 | Vinylic methine carbon. |

| C-6 | 115 - 120 | Terminal vinylic methylene carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For further structural confirmation, Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments can be performed to differentiate between CH₃, CH₂, and CH carbons.

-

Data Processing and Analysis: Process the data as with the ¹H spectrum to obtain the final ¹³C spectrum and assign the peaks based on their chemical shifts and the DEPT spectra.

Caption: Workflow for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H | Carboxylic acid stretch |

| ~3080 | =C-H | Vinylic C-H stretch |

| ~2950 | -C-H | Aliphatic C-H stretch |

| ~1750 | C=O | α-Keto C=O stretch |

| ~1710 | C=O | Carboxylic acid C=O stretch |

| ~1640 | C=C | Alkene C=C stretch |

Expert Insight: The presence of two carbonyl groups in close proximity will likely influence their respective stretching frequencies. The α-keto carbonyl is expected at a higher wavenumber than the carboxylic acid carbonyl. The broadness of the O-H stretch is a classic indicator of a carboxylic acid due to hydrogen bonding. A study on 2-oxo-octanoic acid showed that the acidic and ketonic carbonyl stretches appear at 1740 cm⁻¹ and 1700 cm⁻¹, respectively, in the solid phase.[3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat oil can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum Fragments:

-

Molecular Ion (M⁺): m/z = 128

-

Key Fragments:

-

m/z = 111 (Loss of -OH)

-

m/z = 83 (Loss of -COOH)

-

m/z = 55 (Allylic cleavage)

-

m/z = 45 (Carboxylic acid fragment)

-

Expert Insight: In electron ionization (EI) mass spectrometry, the molecular ion peak for carboxylic acids can sometimes be weak.[4] Prominent fragments often arise from the cleavage of bonds adjacent to the carbonyl groups.[4]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion.

-

Ionization: Utilize electron ionization (EI) to induce fragmentation.

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Chemical Reactivity and Stability: A Guide for Synthetic Planning

The reactivity of this compound is dictated by its three functional groups. Understanding their interplay is crucial for designing synthetic transformations.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

-

α-Keto Group: The ketone is electrophilic and can react with various nucleophiles.[2] It can also be reduced to a secondary alcohol.

-

Terminal Alkene: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation, epoxidation) and can be cleaved under oxidative conditions.

Reactivity Considerations: The α-keto acid moiety makes the α-protons (at C-3) acidic and susceptible to enolization, which can be a key step in certain reactions. The terminal double bond is somewhat electronically isolated from the electron-withdrawing carbonyl groups, so it is expected to exhibit typical alkene reactivity.

Stability and Storage: As a liquid containing an activated carbonyl system and a double bond, this compound should be stored at low temperatures (-10 °C) to minimize decomposition and polymerization. It should also be protected from strong acids, bases, and oxidizing agents.

Caption: Key reaction pathways for the functional groups of this compound.

Synthesis of this compound: A Potential Synthetic Route

Biological Relevance and Potential Applications

2-Oxocarboxylic acids are known to be involved in cellular metabolism. For example, they can be essential for cell multiplication when serum levels are low.[5] Given its structure, this compound could potentially serve as a substrate for various enzymes or act as a signaling molecule. Its bifunctional nature also makes it a valuable building block for the synthesis of novel pharmaceutical compounds and other bioactive molecules.

Conclusion

This compound is a molecule with significant untapped potential. This guide has provided a comprehensive framework for its chemical properties and a detailed, practical approach to its structural elucidation. By combining predicted spectroscopic data with established experimental protocols, researchers can confidently identify and characterize this compound. A deeper understanding of its reactivity and potential synthetic pathways will undoubtedly pave the way for its application in diverse areas of chemical and biological research.

References

-

Chemistry Stack Exchange. Synthesis of (S)-2-hydroxy-4-oxohex-5-enal. [Link]

-

Rubin, H., & Koide, T. (1974). Oxocarboxylic acids, pyridine nucleotide-linked oxidoreductases and serum factors in regulation of cell proliferation. Proceedings of the National Academy of Sciences, 71(3), 815-819. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. (Z)-2-Hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid. [Link]

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

PubChem. Cis-2-oxohex-4-enoic acid. [Link]

-

Master Organic Chemistry. Nucleophiles and Electrophiles. [Link]

-

PubChem. (Z)-5-Oxohex-3-enoic acid. [Link]

-

ResearchGate. Reactions Involving Acids and Other Electrophiles. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 500 MHz, H2O, experimental) (HMDB0000225). [Link]

-

PubChem. 5-Oxohex-2-enoic acid. [Link]

-

MySkinRecipes. 2-Aminohex-5-enoic acid. [Link]

-

PubChem. (s)-2-Aminohex-5-enoic acid. [Link]

-

ResearchGate. Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. [Link]

Sources

2-Oxohex-5-enoic acid CAS number and molecular weight

An In-depth Technical Guide to 2-Oxohex-5-enoic Acid

Abstract

This guide provides a comprehensive technical overview of this compound, a bifunctional organic molecule featuring an α-keto acid and a terminal alkene. While specific research on this particular isomer is limited, this document consolidates its known properties and explores the broader chemical context of oxohexenoic acids. By examining the synthesis, reactivity, and potential applications of closely related isomers, we provide a foundational understanding for researchers, scientists, and drug development professionals interested in this class of compounds. This guide includes detailed chemical data, hypothetical synthetic protocols based on established methodologies, and a discussion of the molecule's potential utility in synthetic and medicinal chemistry.

Core Compound Identification and Properties

This compound is a specific isomer within the family of oxohexenoic acids. Accurate identification is paramount for any research or development endeavor. The fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 80003-58-3 | PubChem CID 54321116[1] |

| Molecular Formula | C₆H₈O₃ | PubChem CID 54321116[1] |

| Molecular Weight | 128.13 g/mol | PubChem CID 54321116[1] |

| IUPAC Name | This compound | PubChem CID 54321116[1] |

| Canonical SMILES | C=CCCC(=O)C(=O)O | PubChem CID 54321116[1] |

| InChI Key | SRSUTBIWADPHRS-UHFFFAOYSA-N | PubChem CID 54321116[1] |

Scientific Context and Structural Significance

This compound possesses two key functional groups that dictate its reactivity and potential applications:

-

α-Keto Acid Moiety: The carboxylic acid adjacent to a ketone is a privileged structural motif in biochemistry and a versatile handle in organic synthesis. It can participate in decarboxylation, amination, and condensation reactions.

-

Terminal Alkene: The vinyl group at the opposite end of the carbon chain is a site for a wide array of chemical transformations, including hydrogenation, halogenation, epoxidation, and polymerization.

The presence of these two reactive centers makes this compound and its isomers valuable as bifunctional synthons—building blocks for constructing more complex molecular architectures. While direct biological studies on this compound are not extensively documented, related structures like 2-Oxo-cis-4-hexenoic acid have been identified as intermediates in the microbial degradation of steroids, highlighting the relevance of this compound class in biochemical pathways.[2]

Synthetic Strategies: An Expert Perspective

A plausible synthetic pathway would involve the oxidation of a suitable precursor. One such conceptual workflow is the oxidation of a corresponding α-hydroxy acid, which can be accessed from a commercially available starting material.

Hypothetical Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual, self-validating system based on analogous, well-documented procedures for the synthesis of α-keto esters and their subsequent hydrolysis.

Part 1: Synthesis of Ethyl 2-hydroxyhex-5-enoate

-

Rationale: This step constructs the carbon backbone. A Grignard reagent is prepared from a suitable haloalkene and reacted with an oxalyl derivative to form the α-hydroxy ester. Using ethyl oxalyl chloride provides the ester functionality directly.

-

Procedure:

-

Prepare a Grignard reagent from 4-bromobut-1-ene and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

-

In a separate flask, dissolve ethyl oxalyl chloride in anhydrous THF and cool to -78 °C.

-

Slowly add the prepared Grignard reagent to the ethyl oxalyl chloride solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 2-hydroxyhex-5-enoate.

-

Part 2: Oxidation to Ethyl 2-oxohex-5-enoate

-

Rationale: A mild oxidation is required to convert the secondary alcohol to a ketone without affecting the terminal double bond or the ester group. Dess-Martin periodinane (DMP) is an excellent choice due to its high selectivity and mild reaction conditions.

-

Procedure:

-

Dissolve the purified ethyl 2-hydroxyhex-5-enoate in dichloromethane (DCM).

-

Add Dess-Martin periodinane portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 2-oxohex-5-enoate, which can often be used in the next step without further purification.

-

Part 3: Hydrolysis to this compound

-

Rationale: Saponification of the ethyl ester is required to yield the final carboxylic acid. Lithium hydroxide (LiOH) is a standard reagent for this transformation, offering clean conversion under mild conditions.

-

Procedure:

-

Dissolve the crude ethyl 2-oxohex-5-enoate in a mixture of THF and water.

-

Add lithium hydroxide monohydrate and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2 with cold 1 M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Potential Applications in Research and Drug Development

While direct applications of this compound are not well-documented, its structure suggests potential utility in several areas, drawing parallels from related molecules.

-

Building Block in Organic Synthesis: As a bifunctional molecule, it can serve as a precursor for synthesizing complex heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, its isomer, 5-oxohex-2-enoic acid, is noted as a versatile building block for constructing complex molecules.

-

Peptidomimetics: The α-keto acid functionality can be used to synthesize peptide isosteres, which may exhibit enhanced stability or altered binding properties compared to natural peptides. The related compound 2-Aminohex-5-enoic acid is used in the development of peptidomimetic compounds.[3]

-

Enzyme Inhibitors: Many enzyme inhibitors feature α-keto acid moieties that can interact with active site residues. This compound could serve as a scaffold for designing novel inhibitors.

-

Probes for Biochemical Pathways: Given that related isomers are involved in metabolic processes, radiolabeled or fluorescently tagged versions of this compound could be developed as chemical probes to investigate related enzymatic pathways.

Conclusion

This compound (CAS: 80003-58-3) is a molecule with significant untapped potential in synthetic and medicinal chemistry. While direct research on this compound is sparse, a clear understanding of its core properties and the reactivity of its constituent functional groups allows for the rational design of synthetic routes and the postulation of its future applications. By leveraging knowledge from better-studied isomers, researchers can confidently approach the synthesis and utilization of this versatile chemical entity. This guide serves as a foundational resource to stimulate and support such future investigations.

References

-

PubChem Compound Summary for CID 54321116, this compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes, 2-Aminohex-5-enoic acid. [Link]

Sources

An In-depth Technical Guide on the Biological Role of 2-Oxohex-5-enoic Acid in Metabolic Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxohex-5-enoic acid is a six-carbon α-keto acid containing a terminal double bond. While its metabolic significance in mammalian systems is not yet fully elucidated and it is not a well-documented component of the human metabolome, its structural features suggest a potential role as a transient intermediate in the catabolism of specific unsaturated fatty acids. In contrast, related C6 unsaturated keto acids have been identified as intermediates in microbial metabolic pathways, particularly in the degradation of steroids. This guide provides a comprehensive overview of the known and hypothetical roles of this compound, detailing its chemical properties, plausible metabolic context, and robust experimental methodologies for its investigation. The ensuing discussion is designed to equip researchers with the foundational knowledge and practical tools necessary to explore the biological relevance of this and similar short-chain unsaturated keto acids.

Introduction to this compound

This compound, also known as 2-keto-5-hexenoic acid, is an organic molecule with the chemical formula C₆H₈O₃. Its structure is characterized by a carboxylic acid group, a ketone group at the alpha-carbon (C2), and a vinyl group (a terminal double bond) at the C5-C6 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | PubChem |

| Molecular Weight | 128.13 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 80003-58-3 | PubChem |

| InChIKey | SRSUTBIWADPHRS-UHFFFAOYSA-N | PubChem |

The presence of the α-keto acid moiety suggests its potential involvement in amino acid and fatty acid metabolism, as α-keto acids are key intermediates in these pathways, often formed through deamination of amino acids or oxidation of fatty acids. The terminal double bond introduces a unique structural feature that requires specific enzymatic machinery for its metabolism, distinguishing it from saturated fatty acids.

Established and Hypothetical Metabolic Pathways

While the definitive metabolic pathway of this compound in mammals is yet to be established, its role in microbial metabolism and its structural similarity to other known metabolites allow for the formulation of scientifically grounded hypotheses.

Microbial Degradation of Steroids

In certain microorganisms, the degradation of complex organic molecules like steroids can lead to the formation of various short-chain organic acids. While this compound itself is not a primary documented intermediate in the most well-characterized steroid degradation pathways, related C6 unsaturated keto acids have been identified. For instance, 2-oxo-cis-4-hexenoic acid has been noted as a cleavage product during the microbiological degradation of steroids.[1] These microbial pathways often involve oxidative cleavage of the steroid rings, generating linear, functionalized molecules that are then further catabolized for energy. The 2,3-seco pathway is one such anaerobic route for steroid degradation in denitrifying bacteria.[2]

Hypothetical Formation from Unsaturated Fatty Acid Oxidation in Mammals

In mammalian systems, the most plausible origin of this compound is through the β-oxidation of a short-chain unsaturated fatty acid, specifically hex-5-enoic acid. The standard β-oxidation pathway is responsible for the catabolism of saturated fatty acids, but requires auxiliary enzymes to handle the double bonds in unsaturated fatty acids.[3][4][5]

The proposed pathway for the formation of this compound from hex-5-enoic acid would proceed as follows:

-

Activation: Hex-5-enoic acid is first activated to its coenzyme A (CoA) thioester, hex-5-enoyl-CoA, by an acyl-CoA synthetase in the mitochondrial matrix.

-

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α- and β-carbons (C2 and C3), yielding 2,5-hexadienoyl-CoA.

-

Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon, resulting in 3-hydroxy-hex-5-enoyl-CoA.

-

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming 3-keto-hex-5-enoyl-CoA.

-

Thiolytic Cleavage (Hypothetical Branch): At this stage, instead of the typical thiolytic cleavage that would release acetyl-CoA, a hypothetical side reaction or a promiscuous enzyme could lead to the hydrolysis of the CoA group, releasing this compound. However, it is more likely that the main pathway continues.

-

Standard β-oxidation: The terminal double bond at C5 is not at a position that interferes with the initial cycles of β-oxidation. Therefore, the pathway would likely proceed with thiolytic cleavage to yield acetyl-CoA and but-3-enoyl-CoA. The but-3-enoyl-CoA would then be isomerized by enoyl-CoA isomerase to but-2-enoyl-CoA to continue through β-oxidation.

A more direct, yet less conventional, route could involve an initial oxidation at the C2 position of hex-5-enoyl-CoA to directly form 2-Oxohex-5-enoyl-CoA, which would then be hydrolyzed to this compound.

Below is a conceptual diagram of the hypothetical formation of this compound.

Caption: Hypothetical pathway for the formation of this compound.

Hypothetical Degradation

The degradation of this compound would likely involve its conversion back to its CoA ester, 2-Oxohex-5-enoyl-CoA, followed by further metabolism. The terminal double bond would need to be addressed by auxiliary enzymes of β-oxidation. The pathway would likely converge with the standard degradation of unsaturated fatty acids.

Experimental Methodologies for the Study of this compound

The investigation of a low-abundance, potentially transient metabolite like this compound requires highly sensitive and specific analytical techniques.

Sample Preparation from Biological Matrices

The extraction of short-chain keto acids from complex biological samples such as plasma, urine, or tissue homogenates is a critical first step.

Protocol 1: Liquid-Liquid Extraction of Short-Chain Keto Acids

-

Sample Collection: Collect biological samples (e.g., 100 µL of plasma) and immediately place on ice.

-

Protein Precipitation: Add 4 volumes of ice-cold acetonitrile to the sample to precipitate proteins.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Derivatization (Optional but Recommended): Due to the poor ionization and chromatographic retention of underivatized keto acids, derivatization is often necessary for sensitive detection by LC-MS or GC-MS. A common method is derivatization with O-benzylhydroxylamine (O-BHA), which targets the keto group.[3][6]

-

Extraction: Perform liquid-liquid extraction of the derivatized keto acids using a non-polar solvent like ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for chromatographic analysis (e.g., 50% methanol in water).

Analytical Techniques for Detection and Quantification

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for quantifying low-abundance metabolites in complex matrices due to its high sensitivity and specificity.

Protocol 2: LC-MS/MS Analysis of Derivatized this compound

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 Å, 3 µm, 3 x 100 mm) is suitable for separating derivatized short-chain keto acids.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B) is typically employed.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is effective for O-BHA derivatized keto acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the derivatized this compound) and a specific product ion generated by collision-induced dissociation.

-

Quantification: A standard curve is generated using a synthetic standard of this compound to enable absolute quantification.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution and is a powerful tool for metabolite analysis.

Protocol 3: GC-MS Analysis of Derivatized this compound

-

Derivatization: Silylation is a common derivatization method for GC-MS analysis of keto acids, targeting both the carboxylic acid and keto groups.

-

Chromatographic Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Carrier Gas: Helium is the standard carrier gas.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron ionization (EI) is the most common ionization technique for GC-MS.

-

Analysis Mode: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

-

The following diagram illustrates a general workflow for the analysis of this compound.

Caption: General workflow for the analysis of this compound.

Potential Biological Significance and Future Directions

The biological significance of this compound in mammals remains speculative. As an α-keto acid, it could potentially be transaminated to form an amino acid, although the corresponding amino acid is not one of the standard proteinogenic amino acids. Its role may be more aligned with serving as a transient intermediate in the complete oxidation of certain unsaturated fatty acids.

The presence of a terminal double bond makes it structurally distinct from more common fatty acid metabolites. This could imply a specific, yet undiscovered, biological role or simply reflect the catabolism of an uncommon dietary fatty acid.

Future research in this area should focus on:

-

Metabolomic Screening: Untargeted metabolomics studies of various biological samples under different physiological and pathological conditions may reveal the presence and regulation of this compound.

-

Enzyme Characterization: In vitro assays with purified candidate enzymes (e.g., acyl-CoA dehydrogenases, hydratases with broad substrate specificity) can be used to test for activity with hex-5-enoyl-CoA and its downstream metabolites.

-

Stable Isotope Tracing: The use of stable isotope-labeled hex-5-enoic acid in cell culture or animal models can definitively trace its metabolic fate and confirm the formation of this compound.

-

Synthesis of Standards: The chemical synthesis of high-purity this compound is essential for its use as a standard in analytical methods and for biological activity studies.

Conclusion

This compound represents a molecule at the frontier of our understanding of lipid metabolism. While its role in mammalian systems is not well-defined, its chemical structure points to a plausible, albeit likely transient, role in the catabolism of short-chain unsaturated fatty acids. The established presence of related compounds in microbial metabolic pathways provides a valuable framework for future investigations. The advanced analytical methodologies detailed in this guide offer a clear path forward for researchers to detect, quantify, and ultimately elucidate the biological significance of this and other under-investigated metabolites. Such studies are crucial for expanding our knowledge of metabolic networks and may uncover novel pathways with implications for health and disease.

References

-

Zeng, J., & Cao, Y. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Journal of Chromatography B, 1085, 55–62. [Link]

-

Zeng, J., & Cao, Y. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. PubMed. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Jack Westin. (n.d.). Oxidation Of Fatty Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]

-

AOCS. (n.d.). Fatty Acid beta-Oxidation. Retrieved from [Link]

-

Wang, Y., et al. (2020). Microbial degradation of steroid sex hormones: implications for environmental and ecological studies. Microbial Biotechnology, 13(4), 926–949. [Link]

-

Wang, C., et al. (2019). Anoxic Androgen Degradation by the Denitrifying Bacterium Sterolibacterium denitrificans via the 2,3-seco Pathway. Applied and Environmental Microbiology, 85(11), e00320-19. [Link]

Sources

- 1. fatty acid beta-oxidation, unsaturated, even number, epimerase pathway | SGD [yeastgenome.org]

- 2. Anoxic Androgen Degradation by the Denitrifying Bacterium Sterolibacterium denitrificans via the 2,3-seco Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jackwestin.com [jackwestin.com]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. aocs.org [aocs.org]

- 6. Unsaturated fatty acid synthesis in bacteria: Mechanisms and regulation of canonical and remarkably noncanonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Oxohex-5-enoic Acid: Synthesis, Characterization, and Putative Biological Significance

Abstract

This technical guide provides a comprehensive overview of 2-Oxohex-5-enoic acid, a C6 α-keto acid. Due to the limited specific literature on this compound, this guide synthesizes available data on its chemical properties and potential synthetic routes. A significant portion of this document is dedicated to a comparative analysis of its better-characterized isomers, such as 2-Oxo-cis-4-hexenoic acid, to infer potential, though currently unconfirmed, biological roles and reactivity. This guide is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of short-chain unsaturated keto acids.

Introduction: The Enigmatic Profile of this compound

This compound, with the chemical formula C₆H₈O₃, is a fascinating yet understudied member of the α-keto acid family.[1] Its structure, featuring a terminal double bond and an α-keto acid moiety, suggests a rich chemical reactivity and potential for diverse biological interactions. Alpha-keto acids are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and amino acid metabolism, serving as precursors for energy production and biosynthesis.[2][3][4] The presence of an unsaturated bond in this compound further implies a potential role in Michael addition reactions, a common mechanism for the interaction of α,β-unsaturated carbonyl compounds with biological nucleophiles.[5][6]

Despite its intriguing structure, a thorough review of the scientific literature reveals a scarcity of information regarding the natural occurrence, discovery, and established biological functions of this compound. Much of our understanding is therefore built upon a foundation of general organic chemistry principles and by drawing parallels with its more extensively studied isomers. This guide aims to consolidate the known chemical data for this compound and to provide a logical framework for its potential synthesis, characterization, and putative biological significance, primarily through a comparative lens with its isomers.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic and analytical protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 128.13 g/mol | PubChem[1] |

| CAS Number | 80003-58-3 | PubChem[1] |

| Physical Form | Oil | Sigma-Aldrich[7] |

| Storage Temperature | -10°C | Sigma-Aldrich[7] |

| InChI Key | SRSUTBIWADPHRS-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C=CCCC(=O)C(=O)O | PubChem[1] |

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, its structure suggests plausible synthetic routes based on established organic chemistry reactions.

Putative Synthetic Pathway: Oxidation of 5-Hexenedione

A potential and direct route to this compound is the oxidation of 5-hexanedione. This method is alluded to in the context of synthesizing the isomeric compound, 5-Oxohex-2-enoic acid.[8] The oxidation of a ketone to a carboxylic acid can be achieved using various strong oxidizing agents.

Experimental Protocol: Hypothetical Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hexanedione in a suitable solvent such as acetic acid.

-

Oxidant Addition: Slowly add a solution of a strong oxidizing agent, for instance, potassium permanganate or a chromium-based reagent, to the stirred solution.[9][10][11] The reaction temperature should be carefully controlled, likely starting at a low temperature and gradually warming to room temperature or slightly above.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

-

Workup: Upon completion, the reaction mixture is quenched, for example, with a reducing agent like sodium bisulfite if permanganate is used. The product is then extracted into an organic solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.

Caption: Putative synthesis of this compound.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic signals for the terminal vinyl protons, the protons on the carbons alpha and beta to the double bond, and the protons alpha to the keto group. The chemical shifts and coupling constants would be diagnostic of the structure.[12][13]

-

¹³C NMR would reveal the presence of the carboxylic acid carbon, the ketone carbonyl carbon, the two sp² carbons of the double bond, and the two sp³ carbons in the chain.[14]

-

-

Mass Spectrometry (MS):

-

Chromatographic Methods:

-

Gas Chromatography (GC): For analysis, this compound would likely require derivatization to increase its volatility, a common practice for short-chain fatty and keto acids.[19][20][21][22][23]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for the analysis of organic acids without derivatization.[7][8][24][25][26] A reversed-phase C18 column with an acidic mobile phase would likely provide good separation.

-

Caption: General workflow for analytical characterization.

Natural Occurrence and Biosynthesis: An Uncharted Territory

Currently, there is no documented evidence of this compound being a naturally occurring compound in any organism. Searches for its presence in biological databases and the broader scientific literature have not yielded any positive results.

In contrast, the isomer 2-Oxo-cis-4-hexenoic acid has been identified as a product of the microbial degradation of steroids.[27] This suggests that while a C6 oxo-enoic acid scaffold can be part of biological systems, the specific isomer with a terminal double bond may not be a common metabolite.

The lack of information on its natural occurrence implies that there is no known biosynthetic pathway for this compound.

Putative Biological Role and Significance: Inferences from Related Compounds

Given the absence of direct biological data for this compound, we can hypothesize its potential biological activities based on the known roles of α-keto acids and α,β-unsaturated carbonyl compounds.

Role as an α-Keto Acid

Alpha-keto acids are central to metabolism.[2][3] They can undergo transamination to form amino acids, or be further metabolized to generate energy.[4] For instance, alpha-ketoglutarate is a key intermediate in the citric acid cycle and a precursor for the synthesis of glutamate and glutamine.[28] It is plausible that, if present in a biological system, this compound could participate in similar metabolic transformations.

Caption: Hypothetical metabolic fate of this compound.

Reactivity as an α,β-Unsaturated Carbonyl Compound

The α,β-unsaturated ketone moiety in related compounds is known to be a reactive electrophile that can undergo Michael addition with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[6] This reactivity is the basis for the biological activity, and in some cases toxicity, of many α,β-unsaturated carbonyl compounds.[1][5][6][27] It is therefore conceivable that this compound could act as an alkylating agent, modifying the function of proteins and other biomolecules.[27] This could lead to a range of cellular effects, from the modulation of signaling pathways to cytotoxicity.[5][6]

Conclusion and Future Directions

This compound remains a molecule of significant academic interest due to its potential for rich chemical reactivity. However, its natural occurrence and biological functions are yet to be discovered. The information available for its isomers provides a valuable starting point for future research.

Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and detailed synthetic protocol for this compound, along with its full spectroscopic and spectrometric characterization, is a critical first step.

-

Screening for Natural Occurrence: Targeted metabolomic studies in a wide range of organisms could be undertaken to determine if this compound is a natural product.

-

Biological Activity Screening: Once a reliable synthetic source is available, the compound should be screened in a variety of biological assays to assess its potential pharmacological or toxicological effects.

This technical guide has aimed to provide a comprehensive, albeit partially speculative, overview of this compound. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this enigmatic compound.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

-

Enoch, S. J., Hewitt, M., Cronin, M. T., Azam, S., & Madden, J. C. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical research in toxicology, 21(12), 2333–2341. [Link]

-

OIV. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]

-

Enoch, S. J., Hewitt, M., Cronin, M. T., Azam, S., & Madden, J. C. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2333-2341. [Link]

-

Univen FM 99.8 Mhz. (2023, November 9). Alpha-Keto Acids: Uses, Benefits, and Mechanisms. Retrieved from [Link]

-

Tang, D., & Li, J. (2020). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Analytical Methods in Chemistry, 2020, 8871613. [Link]

-

Cunningham, M. L., Price, H. C., O'Connor, R. W., Moorman, M. P., Mahler, J. F., Nold, J. B., & Morgan, D. L. (2001). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Inhalation toxicology, 13(1), 25–36. [Link]

-

Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

-

de Carvalho, R. M., de Lira, T. O., de Castro, M. C., de Sá, I. R., de Magalhães, P. M., & de Oliveira, R. A. (2020). Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. Journal of visualized experiments : JoVE, (158), 10.3791/60916. [Link]

-

Oláh, C.,Ďuráčková, Z., & Valentová, J. (2021). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers in Molecular Biosciences, 8, 723652. [Link]

-

Harvey, B. S. (2022). Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. Journal of Chemical Education, 99(1), 447-452. [Link]

-

ResearchGate. (n.d.). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Retrieved from [Link]

-

Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2019). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Metabolites, 9(11), 262. [Link]

-

Chen, P. F., & Chen, C. H. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of organic chemistry, 73(9), 3369–3376. [Link]

-

Tuscany Diet. (2023, November 9). Keto acids: Definition, Structure, and Role in Biochemistry. Retrieved from [Link]

-

Meese, C. O., & Fischer, C. (1985). Keto acids in tissues and biological fluids: O-t-butyldimethylsilyl quinoxalinols as derivatives for sensitive gas chromatographic/mass spectrometric determination. Biomedical mass spectrometry, 12(9), 507–509. [Link]

-

Li, Y., Li, X., Wang, Y., & Zhang, Y. (2022). Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. Molecules (Basel, Switzerland), 27(19), 6599. [Link]

-

Wu, N., Yang, M., Gaur, U., Xu, H., Yao, Y., & Li, D. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Biomolecules & therapeutics, 24(1), 1–8. [Link]

-

Longdom Publishing. (2021, September 23). Role of Alpha Keto Acid Sugars in Neural Transmission. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

-

Meister, A. (1952). Synthesis and properties of the .alpha.-keto acids. Chemical Reviews, 51(3), 457-475. [Link]

-

Clark, J. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Retrieved from [Link]

-

Biblioteka Nauki. (n.d.). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

-

Smit, B. A., Engels, W. J., & Wouters, J. T. (2007). Chemical conversion of alpha-keto acids in relation to flavor formation in fermented foods. Journal of agricultural and food chemistry, 55(20), 8237–8241. [Link]

-

Li, Y., Wang, Z., & Li, Y. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(14), 5393. [Link]

-

University of California, Irvine. (n.d.). OXIDATIONS 5 Oxidations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

-

Cao, W., & Tan, J. (2025). Characterization of unsaturated fatty acids with high structural specificity by nuclear magnetic resonance spectroscopy. Biochimie, S0300-9084(25)00197-X. Advance online publication. [Link]

-

ResearchGate. (n.d.). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alkenes. Retrieved from [Link]

-

MDPI. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Retrieved from [Link]

-

Magritek. (2018, April 6). Characterizing Fatty Acids with advanced multinuclear NMR methods. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2,5-hexanedione. Retrieved from [Link]

-

Wikipedia. (n.d.). Hexane-2,5-dione. Retrieved from [Link]

- Google Patents. (n.d.). US3819714A - Process for preparing 2,5-hexanedione.

-

ResearchGate. (n.d.). Synthesis of 2,5-Hexanedione from Biomass Resources Using a Highly Efficient Biphasic System. Retrieved from [Link]

Sources

- 1. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. univenfm.co.za [univenfm.co.za]

- 3. Keto acid - Wikipedia [en.wikipedia.org]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 12. Characterization of unsaturated fatty acids with high structural specificity by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]

- 14. mdpi.com [mdpi.com]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 16. researchgate.net [researchgate.net]

- 17. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography [mdpi.com]

- 24. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 25. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]

- 26. tandfonline.com [tandfonline.com]

- 27. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

2-Oxohex-5-enoic Acid: A Key Intermediate in the Microbial Degradation of Aromatic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The microbial degradation of aromatic compounds is a cornerstone of environmental bioremediation and a burgeoning field for biotechnological innovation. Within the intricate metabolic pathways that facilitate the breakdown of these often-recalcitrant molecules, transient intermediates play pivotal roles. This technical guide provides a comprehensive exploration of 2-Oxohex-5-enoic acid, a key metabolite in the meta-cleavage pathway of aromatic compound degradation, particularly in the context of substituted catechols. We will delve into the microbial origins, enzymatic machinery, and biochemical transformations that define the lifecycle of this oxoenoic acid. Furthermore, this guide will present detailed methodologies for the study of this metabolite, from microbial cultivation to advanced analytical techniques, and discuss its potential significance in the development of novel biocatalytic processes for the synthesis of value-added chemicals.

Introduction: The Microbial Challenge of Aromatic Compounds

Aromatic compounds, both from natural and anthropogenic sources, are ubiquitous in the environment.[1][2] Their inherent chemical stability, conferred by the resonance energy of the aromatic ring, makes them persistent pollutants.[3] Microorganisms, particularly bacteria of the genus Pseudomonas, have evolved sophisticated enzymatic machinery to utilize these compounds as carbon and energy sources.[4][5] The aerobic degradation of aromatic hydrocarbons typically converges on a central intermediate, catechol, or its substituted derivatives.[6] The subsequent cleavage of the aromatic ring is a critical step, primarily occurring through two distinct strategies: ortho-cleavage and meta-cleavage.[7][8] This guide will focus on the meta-cleavage pathway, a versatile route for the degradation of a wide range of substituted aromatic compounds.

The meta-Cleavage Pathway: A Gateway to Aliphatic Intermediates

The meta-cleavage pathway is initiated by the enzymatic action of catechol 2,3-dioxygenases, which cleave the aromatic ring adjacent to the hydroxyl groups, resulting in the formation of a yellow-colored product, 2-hydroxymuconic semialdehyde or its substituted analogues.[9][10] This pathway is particularly effective for the degradation of alkyl-substituted catechols.[6]

Formation of this compound from Ethyl-Substituted Aromatics

While not as extensively studied as its methyl-substituted counterparts, the degradation of ethyl-substituted aromatic compounds such as ethylbenzene serves as a prime example of a pathway leading to the formation of this compound. In organisms like Pseudomonas putida, the degradation of ethylbenzene can proceed through the formation of 3-ethylcatechol.[11]

The key enzymatic steps are as follows:

-

Dioxygenation and Dehydrogenation: Ethylbenzene is first converted to 3-ethylcatechol through a series of enzymatic reactions.

-

meta-Ring Cleavage: 3-Ethylcatechol is then cleaved by a catechol 2,3-dioxygenase to yield 2-hydroxy-6-oxo-octa-2,4-dienoate.[12]

-

Hydrolysis: This dienolate is subsequently hydrolyzed by a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) or a similar enzyme, yielding propionate and 2-oxohex-5-enoate .[13][14]

Enzymatic Degradation of this compound

Once formed, this compound is channeled into a series of enzymatic reactions that ultimately lead to intermediates of central metabolism. This downstream pathway typically involves hydration and aldol cleavage.

-

Hydration: A hydratase acts on the double bond of this compound, adding a water molecule to form 4-hydroxy-2-oxoheptanoate.

-

Aldol Cleavage: A 4-hydroxy-2-oxoheptanoate aldolase then cleaves this hydrated intermediate into pyruvate and butyraldehyde.[4][9][15]

These smaller molecules can then be readily assimilated by the microorganism.

Methodologies for the Study of this compound

Investigating the role of this compound in microbial degradation pathways requires a combination of microbiological, biochemical, and analytical techniques.

Microbial Cultivation

Pseudomonas putida strains capable of degrading ethylbenzene can be cultivated in a minimal salt medium with ethylbenzene supplied as the sole carbon source in the vapor phase.[5][16]

Table 1: Composition of Minimal Salt Medium for Pseudomonas putida

| Component | Concentration |

| K₂HPO₄ | 1.55 g/L |

| NaH₂PO₄ | 0.85 g/L |

| (NH₄)₂SO₄ | 2.0 g/L |

| MgCl₂·6H₂O | 0.1 g/L |

| Trace Metal Solution | 1 ml/L |

Trace Metal Solution Composition: EDTA (10 mg/L), ZnSO₄·7H₂O (2 mg/L), CaCl₂·2H₂O (1 mg/L), FeSO₄·7H₂O (5 mg/L), Na₂MoO₄·2H₂O (0.2 mg/L), CuSO₄·5H₂O (0.2 mg/L), CoCl₂·6H₂O (0.4 mg/L), MnCl₂·4H₂O (1 mg/L).[17]

Experimental Protocols

-

Prepare Minimal Salt Medium: Prepare the minimal salt medium according to Table 1 and sterilize by autoclaving.

-

Inoculation: Inoculate the sterile medium with a pre-culture of Pseudomonas putida grown in a rich medium (e.g., LB broth).

-

Substrate Addition: Place a sterile glass tube containing ethylbenzene inside the sealed cultivation flask, ensuring no direct contact with the medium. Ethylbenzene will be supplied to the culture via the vapor phase.

-

Incubation: Incubate the culture at 30°C with shaking (200 rpm).

-

Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Sampling for Metabolite Analysis: Collect culture samples at different time points for metabolite extraction and analysis.

This assay measures the activity of the enzyme responsible for the meta-cleavage of catechols by monitoring the formation of the yellow ring-fission product.[15][18]

-

Cell Preparation: Harvest bacterial cells from the culture by centrifugation and resuspend them in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

Cell Lysis (Optional): For cell-free extract preparation, lyse the cells using sonication or a French press.

-

Reaction Mixture: Prepare a reaction mixture containing the cell suspension or cell-free extract in the buffer.

-

Initiate Reaction: Start the reaction by adding the substrate (e.g., 3-ethylcatechol).

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at the wavelength corresponding to the ring-fission product (e.g., ~375-400 nm for substituted 2-hydroxymuconic semialdehydes).

-

Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Analytical Techniques for Metabolite Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of keto acids and other organic acids in microbial cultures.[19]

-

Sample Preparation:

-

Centrifuge the culture sample to remove bacterial cells.

-

Acidify the supernatant to pH ~2 with HCl.

-

Extract the organic acids with a suitable solvent (e.g., ethyl acetate).

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization: Derivatize the dried extract to increase the volatility of the keto acids. A common method is methoximation followed by silylation.[20]

-

Add methoxyamine hydrochloride in pyridine to the dried sample and incubate to form methoxime derivatives of the keto groups.

-

Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to form trimethylsilyl (TMS) derivatives of the carboxyl and hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).

-

Use a temperature gradient program to separate the metabolites.

-

Acquire mass spectra in full scan mode to identify the compounds based on their fragmentation patterns and retention times compared to authentic standards.

-

For quantification, operate the mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

Biotechnological Significance and Future Perspectives

The microbial degradation pathways of aromatic compounds, including the one involving this compound, hold significant potential for biotechnological applications.

-

Bioremediation: Understanding these pathways is crucial for developing effective strategies to clean up environments contaminated with aromatic pollutants.

-

Biocatalysis: The enzymes of these pathways can be harnessed as biocatalysts for the synthesis of valuable chemicals. For instance, there is growing interest in the biocatalytic production of dicarboxylic acids, such as adipic acid (a precursor to nylon), from renewable feedstocks or waste streams containing aromatic compounds.[3][18][21] The intermediates of the meta-cleavage pathway, including oxoenoic acids, could serve as precursors for such biotransformations.

Future research in this area will likely focus on:

-

Enzyme Discovery and Engineering: Identifying and characterizing novel enzymes with improved activity, stability, and substrate specificity.

-

Metabolic Engineering: Engineering microbial strains to optimize the production of desired chemical intermediates by redirecting metabolic fluxes and eliminating competing pathways.

-

Synthetic Biology: Constructing novel metabolic pathways in robust microbial chassis for the production of a wide range of bio-based chemicals from aromatic feedstocks.

Conclusion

This compound represents a key, albeit transient, metabolite in the intricate network of microbial aromatic degradation. Its formation and subsequent metabolism are central to the complete mineralization of ethyl-substituted aromatic compounds by microorganisms such as Pseudomonas putida. A thorough understanding of the enzymes and regulatory mechanisms governing this pathway is not only fundamental to our knowledge of microbial catabolism but also opens up exciting opportunities for the development of sustainable biotechnological processes. The methodologies and insights presented in this guide are intended to equip researchers and professionals with the necessary tools and knowledge to further explore the fascinating world of microbial metabolism and its applications.

References

- Fukuda, M., Nishi, T., Igarashi, M., Kondo, T., Takagi, M., & Yano, K. (1991). Degradation of Ethylbenzene by Pseudomonas putida Harboring OCT Plasmid. Bioscience, Biotechnology, and Biochemistry, 55(11), 1817-1822.

-

Fukuda, M., Nishi, T., Igarashi, M., Kondo, T., Takagi, M., & Yano, K. (1991). Degradation of Ethylbenzene by Pseudomonas putida Harboring OCT Plasmid. Bioscience, Biotechnology, and Biochemistry, 55(11), 1817-1822. [Link]

-

4.1.2.52 4-hydroxy-2-oxoheptanedioate aldolase - Expasy - ENZYME. (n.d.). Retrieved from [Link]

-

Kim, J., Park, W., & Lee, K. (2009). Isolation and characterization of ethylbenzene degrading Pseudomonas putida E41. Journal of hazardous materials, 165(1-3), 1018–1023. [Link]

-

EC 4.1.2.52 - 4-hydroxy-2-oxoheptanedioate aldolase. (n.d.). Retrieved from [Link]

-

4-hydroxy-2-oxo-heptane-1,7-dioate aldolase, Enterobacteriales (IPR023701) - InterPro entry - EMBL-EBI. (n.d.). Retrieved from [Link]

-

4-hydroxy-2-oxoheptanedioate aldolase EC#: 4.1.2.52; ChemWhat Code: 1382109. (n.d.). Retrieved from [Link]

-

2-hydroxy-6-oxo-6-(2-aminophenyl)hexa-2,4-dienoate hydrolase - Wikipedia. (n.d.). Retrieved from [Link]

-

4-hydroxy-2-oxovalerate aldolase - Wikipedia. (n.d.). Retrieved from [Link]

-

Niu, W., Draths, K. M., & Frost, J. W. (2002). Benzene-free synthesis of adipic acid. Biotechnology progress, 18(2), 201–211. [Link]

-

bphD - 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase - Pseudomonas sp. NCIMB 10643 | UniProtKB | UniProt. (n.d.). Retrieved from [Link]

-

Raj, M., Lee, J. W., & Kim, S. W. (2018). Biocatalytic production of adipic acid from glucose using engineered Saccharomyces cerevisiae. Metabolic engineering communications, 6, 28–32. [Link]

-

2-hydroxy-6-oxo-6-(2-aminophenyl)hexa-2,4-dienoate hydrolase 3.7.1.13 - ResearchGate. (n.d.). Retrieved from [Link]

-

Proposed catabolic pathways for toluene metabolism by P. putida T-57... - ResearchGate. (n.d.). Retrieved from [Link]

-

Benzene-Free Synthesis of Adipic Acid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Benzene, toluene and xylene biodegradation by Pseudomonas putida CCMI 852 - SciELO. (n.d.). Retrieved from [Link]

-

Cultivation of P. putida (and E. coli) in rich-, minimal-, and selective medium - EmPowerPutida. (2019, March 26). Retrieved from [Link]

-

Efficient Production of Adipic Acid by a Two‐Step Catalytic Reaction of Biomass‐Derived 2,5‐Furandicarboxylic Acid. (n.d.). Retrieved from [Link]

-

Benzene-free synthesis of adipic acid. (2001) | Wei Niu | 433 Citations - SciSpace. (n.d.). Retrieved from [Link]

-

Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands - Frontiers. (n.d.). Retrieved from [Link]

-

catechol degradation II (meta-cleavage pathway) - PubChem - NIH. (n.d.). Retrieved from [Link]

-

2,6-dioxo-6-phenylhexa-3-enoate hydrolase - Grokipedia. (n.d.). Retrieved from [Link]

-

2-Hydroxy-6-oxo-octa-2,4-dienoate | C8H10O4 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

The meta cleavage pathway of methylcatechols. - ResearchGate. (n.d.). Retrieved from [Link]

-

Extradiol Cleavage of 3-Methylcatechol by Catechol 1,2-Dioxygenase from Various Microorganisms - PMC - NIH. (n.d.). Retrieved from [Link]

-

High‐throughput dilution‐based growth method enables time‐resolved exo‐metabolomics of Pseudomonas putida and Pseudomonas aeruginosa. (2021, July 29). Retrieved from [Link]

-

Properties of the four catechol meta cleavage enzymes observed under the experimental conditions used - ResearchGate. (n.d.). Retrieved from [Link]

-

Asymmetric Enzymatic Hydration of Unactivated, Aliphatic Alkenes - PMC - NIH. (n.d.). Retrieved from [Link]

-

Screening and optimization of low-cost medium for Pseudomonas putida Rs-198 culture using RSM - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). Retrieved from [Link]

-

(PDF) Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites - ResearchGate. (n.d.). Retrieved from [Link]

-

Enzymatic reactions towards aldehydes: An overview - PMC - NIH. (n.d.). Retrieved from [Link]

-

Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - NIH. (2022, September 23). Retrieved from [Link]

-

GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis - MDPI. (2020, September 29). Retrieved from [Link]

-

The Enzymology of Organic Transformations: A Survey of Name Reactions in Biological Systems** - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

23.3: Dehydration of Aldol Products - Synthesis of Enones - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Benzene-free synthesis of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENZYME - 4.1.2.52 4-hydroxy-2-oxoheptanedioate aldolase [enzyme.expasy.org]

- 5. Isolation and characterization of ethylbenzene degrading Pseudomonas putida E41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. InterPro [ebi.ac.uk]

- 8. chemwhat.com [chemwhat.com]

- 9. 4-hydroxy-2-oxovalerate aldolase - Wikipedia [en.wikipedia.org]

- 10. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Hydroxy-6-oxo-octa-2,4-dienoate | C8H10O4 | CID 9776835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. grokipedia.com [grokipedia.com]

- 15. EC 4.1.2.52 - 4-hydroxy-2-oxoheptanedioate aldolase. [ebi.ac.uk]

- 16. tandfonline.com [tandfonline.com]

- 17. High‐throughput dilution‐based growth method enables time‐resolved exo‐metabolomics of Pseudomonas putida and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Biocatalytic production of adipic acid from glucose using engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 2-Oxohex-5-enoic Acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Oxohex-5-enoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information presented herein is a synthesis of predicted data based on established spectroscopic principles and data from analogous chemical structures, owing to the limited availability of direct experimental spectra in public databases.

Introduction

This compound (C₆H₈O₃, Mol. Wt.: 128.13 g/mol ) is a bifunctional organic compound featuring an α-keto acid moiety and a terminal alkene.[1] This unique combination of functional groups makes it a potentially valuable building block in organic synthesis and a target for metabolic studies. Understanding its structural features through spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in chemical transformations. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Molecular Structure and Key Spectroscopic Features

The structural characteristics of this compound are central to understanding its spectroscopic behavior. The presence of a carboxylic acid, a ketone at the α-position, and a terminal double bond gives rise to distinct signals in various spectroscopic techniques.

Figure 2. Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H (sp² alkene) | 3010 - 3100 | Medium |

| C-H (sp³ alkane) | 2850 - 3000 | Medium |

| C=O (Ketone) | ~1715 | Strong |

| C=O (Carboxylic acid) | ~1700-1725 | Strong |

| C=C (Alkene) | 1640 - 1680 | Medium |

| C-O (Carboxylic acid) | 1210 - 1320 | Strong |

| =C-H bend (out-of-plane) | 910 and 990 | Strong |

-

Causality behind Predictions:

-

The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding, often overlapping with the C-H stretching region. [2] * The spectrum will likely show two distinct C=O stretching bands, one for the ketone and one for the carboxylic acid. The α-keto acid structure may lead to some overlap or shifting of these bands. For α-keto acids, the C=O stretch is often observed around 1720 cm⁻¹. [3] * The C=C stretch of the terminal alkene will be present in the 1640-1680 cm⁻¹ region. [4] * The out-of-plane bending vibrations for the terminal vinyl group are expected to be strong and appear around 910 and 990 cm⁻¹.

-

Experimental Protocol for FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a liquid or solid sample is Attenuated Total Reflectance (ATR) FT-IR.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of this compound (if liquid) or a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. 4. Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. For this compound, Electron Ionization (EI) is a suitable technique. [1][5][6] Predicted Fragmentation Pattern:

The molecular ion peak (M⁺˙) is expected at m/z = 128. Key fragmentation pathways would include:

-